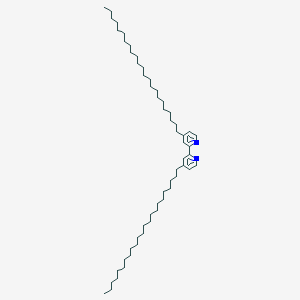
4,4'-Ditricosyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Ditricosyl-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This specific derivative features tricosyl groups attached to the 4 and 4’ positions of the bipyridine structure. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ditricosyl-2,2’-bipyridine involves the introduction of tricosyl groups to the bipyridine core. One common method is the Grignard reaction, where 4,4’-dibromo-2,2’-bipyridine reacts with tricosylmagnesium bromide in the presence of a catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 4,4’-Ditricosyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4’-Ditricosyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Substitution: The tricosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobipyridine derivatives, and various substituted bipyridine compounds.
科学的研究の応用
4,4’-Ditricosyl-2,2’-bipyridine has several scientific research applications:
作用機序
The mechanism of action of 4,4’-Ditricosyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles .
類似化合物との比較
Similar Compounds
4,4’-Diuntriacontanyl-2,2’-bipyridine: Similar in structure but with longer alkyl chains.
4,4’-Di-n-nonyl-2,2’-bipyridine: Features shorter alkyl chains, leading to different solubility and reactivity properties.
Uniqueness
4,4’-Ditricosyl-2,2’-bipyridine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to form stable complexes with metals. This makes it particularly valuable in applications requiring specific solubility and stability characteristics .
特性
CAS番号 |
107020-46-2 |
|---|---|
分子式 |
C56H100N2 |
分子量 |
801.4 g/mol |
IUPAC名 |
4-tricosyl-2-(4-tricosylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C56H100N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-53-47-49-57-55(51-53)56-52-54(48-50-58-56)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-52H,3-46H2,1-2H3 |
InChIキー |
DTVJBRWKPCIWCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


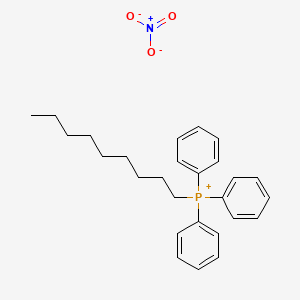
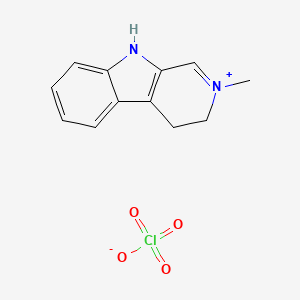
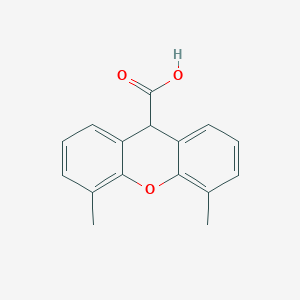
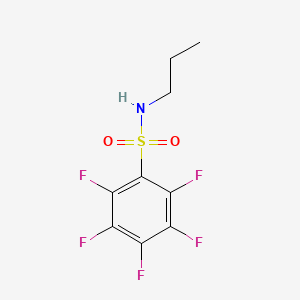
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
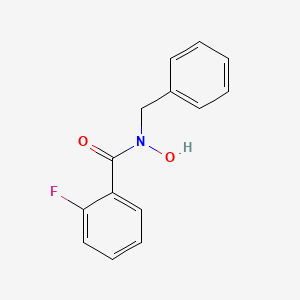
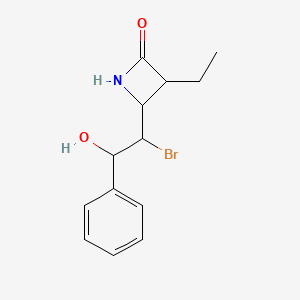
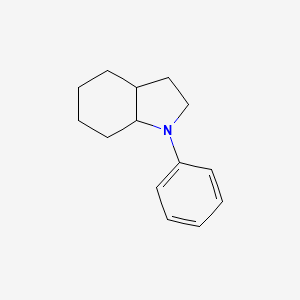
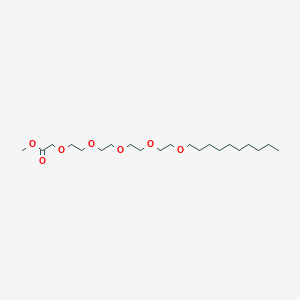
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
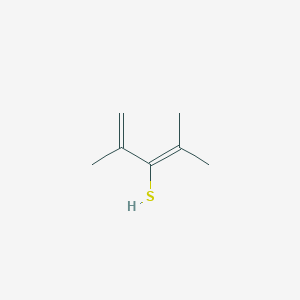

![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
